molecular formula C11H14O3 B1267918 2-Ethoxyethyl benzoate CAS No. 5451-72-9

2-Ethoxyethyl benzoate

Cat. No.: B1267918
CAS No.: 5451-72-9
M. Wt: 194.23 g/mol
InChI Key: KPHLTQOKDPSIGL-UHFFFAOYSA-N
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Description

2-Ethoxyethyl benzoate is an organic compound belonging to the class of ester derivatives of benzoic acidThe molecular formula of this compound is C11H14O3, and it has a molecular weight of 194.23 g/mol . This compound is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl benzoate can be synthesized through the esterification of benzoic acid with 2-ethoxyethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture under reflux to achieve the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation, helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl benzoate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxyethyl benzoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 2-ethoxyethyl benzoate primarily involves its hydrolysis to benzoic acid and 2-ethoxyethanol. The ester bond in this compound is susceptible to cleavage by water, acids, or bases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by esterases in biological systems, which facilitate the breakdown of the ester bond .

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester of benzoic acid with ethyl alcohol.

    Methyl benzoate: Ester of benzoic acid with methyl alcohol.

    Propyl benzoate: Ester of benzoic acid with propyl alcohol.

Comparison: 2-Ethoxyethyl benzoate is unique due to the presence of the ethoxyethyl group, which imparts different solubility and reactivity characteristics compared to other benzoate esters. The ethoxyethyl group provides enhanced solubility in organic solvents and can participate in additional chemical reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-ethoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-13-8-9-14-11(12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHLTQOKDPSIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281508
Record name 2-Ethoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5451-72-9
Record name 5451-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21853
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethoxyethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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